4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole
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Overview
Description
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
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Scientific Research Applications
Muscarinic Activities
The compound 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole and its derivatives have been studied for their potential as muscarinic ligands. A study by Wadsworth et al. (1992) described the synthesis of various azole compounds substituted with a 1-azabicyclo[2.2.2]octan-3-yl group. These compounds were evaluated for their potency and efficacy as muscarinic ligands using radioligand binding assays, demonstrating significant activity in this respect (Wadsworth et al., 1992).
Neurochemical Profile in Antipsychotic Treatments
Assié et al. (2005) researched the effects of several novel antipsychotics on serotonin 5-hydroxytryptamine (5-HT)1A receptors, including compounds like SSR181507 which are structurally related to this compound. This study highlighted the potential role of such compounds in enhancing the treatment of negative symptoms and cognitive deficits in schizophrenia, due to their ability to modulate cerebral dopamine and serotonin levels (Assié et al., 2005).
Modulating Visceral Hypersensitivity
Langlois et al. (1996) explored the efficacy of various 5-HT3 receptor antagonists, including compounds structurally similar to this compound, in a rat model of visceral hypersensitivity. Their findings supported the potential of such compounds in modulating visceral hypersensitivity, relevant in conditions like irritable bowel syndrome (Langlois et al., 1996).
Radioligand Development for 5HT3 Receptors
Robertson et al. (1990) synthesized a tritium-labeled form of a compound structurally related to this compound for biochemical studies. This radioligand, designed for studying interactions with 5HT3 receptors, demonstrates the utility of such compounds in developing tools for neuropharmacological research (Robertson et al., 1990).
Antibacterial Activity
Tsubouchi et al. (1994) synthesized 2-oxaisocephems, including derivatives structurally related to this compound, and evaluated their antibacterial activities. These compounds showed significant potency against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (Tsubouchi et al., 1994).
Antimicrobial Evaluation of Heterobicyclic Compounds
Kodisundaram et al. (2013) researched the antimicrobial activities of azabicyclic skeleton-based compounds, including derivatives similar to this compound. Their study showed that certain substitutions on these compounds enhanced their antifungal and antibacterial activities against various strains (Kodisundaram et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-13-10(8-15-9)7-14-11-3-2-4-12(14)6-5-11/h2-3,8,11-12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWAUBUOSCNJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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